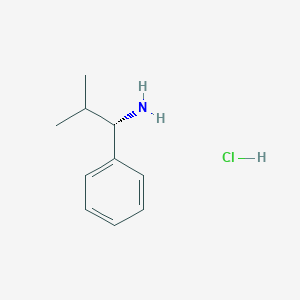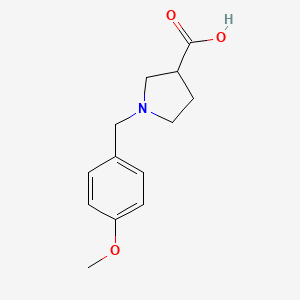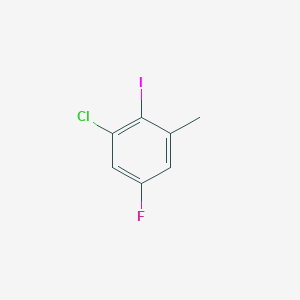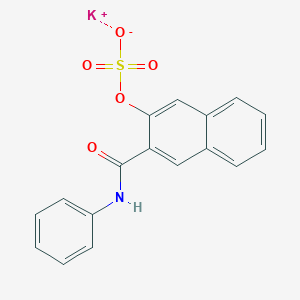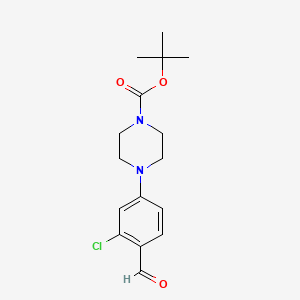
4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
The compound “4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The molecule also contains a formyl group (-CHO), which is a functional group consisting of a carbonyl bonded to a hydrogen atom. The presence of a carboxylic acid ester group indicates that this compound could be a prodrug, which gets metabolized in the body to release the active drug.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound is utilized in the synthesis of various derivatives through condensation reactions, characterized by spectroscopic methods such as LCMS, NMR, and single crystal XRD data. Its structural confirmation and molecular interactions, including weak C–H···O and aromatic π–π stacking, contribute to a three-dimensional architecture. These interactions highlight its potential in forming complex structures for further biological evaluations (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis
Derivatives of this compound demonstrate diverse crystal configurations, as seen in studies of its analogs. These configurations, such as distorted half-chair and linear shapes, are determined via X-ray diffraction, showcasing the compound's versatility in forming varied molecular geometries. This variability is crucial for understanding the compound's interactions and stability in different environments (Kolter et al., 1996; Kulkarni et al., 2016).
Biological Evaluation
Its derivatives have been explored for antibacterial and anthelmintic activities, revealing a spectrum of bioactivity. Such studies are foundational in drug discovery, where the antibacterial and anthelmintic potentials of new compounds are evaluated through in vitro assays. This research avenue is crucial for identifying novel therapeutic agents against infectious and parasitic diseases (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016).
Potential in Neuroprotection
While not directly related to the specified compound, research on related piperazine derivatives has indicated their potential in neuroprotection, highlighting the broader class's relevance in treating neurodegenerative conditions. This includes the design of compounds targeting multiple therapeutic pathways, such as acetylcholinesterase inhibition and antioxidant properties, which are critical in Alzheimer's disease management (Lecanu et al., 2010).
Propriétés
IUPAC Name |
tert-butyl 4-(3-chloro-4-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)13-5-4-12(11-20)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJFBIYCXPKLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



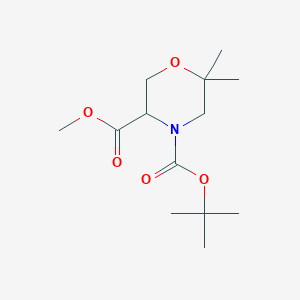
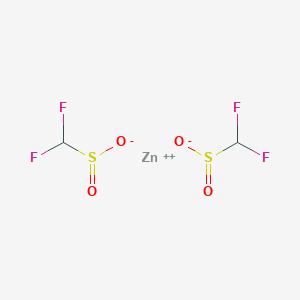
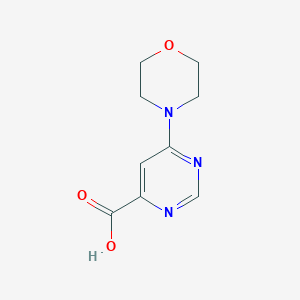
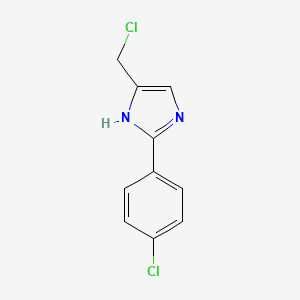
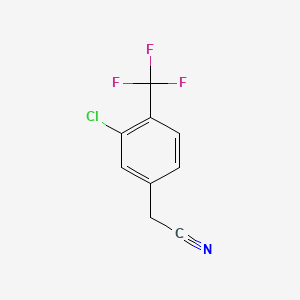
![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
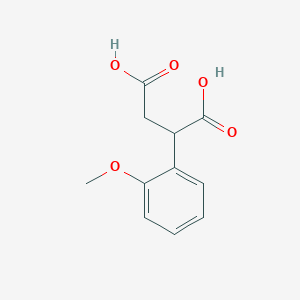
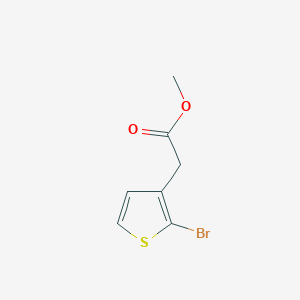
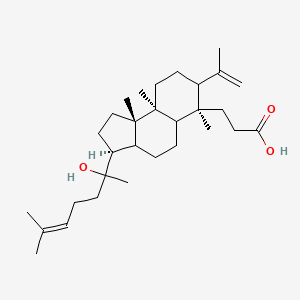
![N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425452.png)
